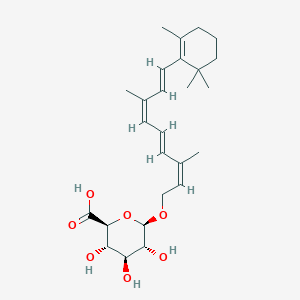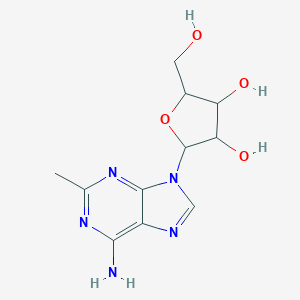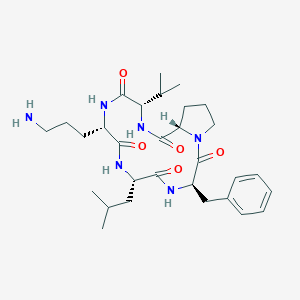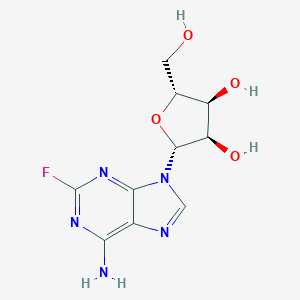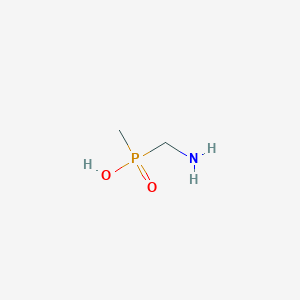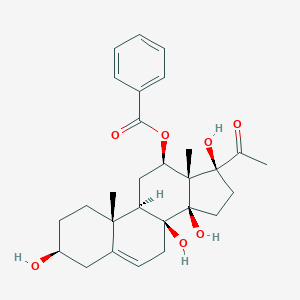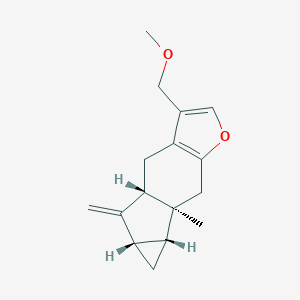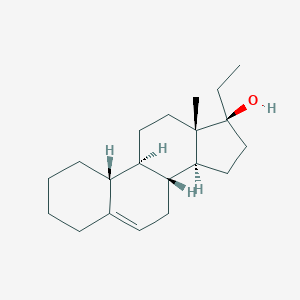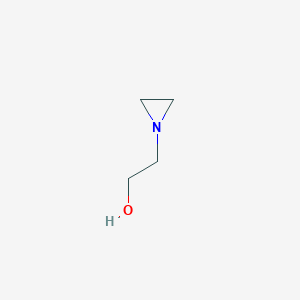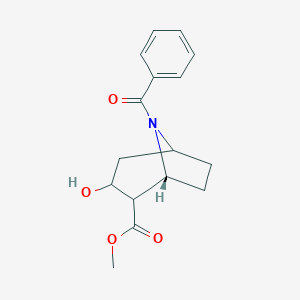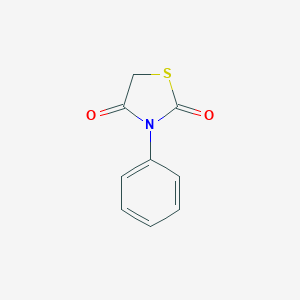
3-苯基噻唑烷-2,4-二酮
描述
3-Phenylthiazolidine-2,4-dione is a chemical compound that belongs to the class of thiazolidine-diones. This class of compounds has been extensively studied due to their potential pharmacological activities, including their role as aldose reductase inhibitors, which are significant in the management of diabetic complications . The thiazolidine-dione moiety is a core structure in various synthetic derivatives that have been explored for their biological activities and applications in material science .
Synthesis Analysis
The synthesis of thiazolidine-dione derivatives often involves the reaction of suitable precursors under controlled conditions. For instance, 5-arylthiazolidine-2,4-diones have been synthesized and evaluated for their aldose reductase inhibitory activity, indicating the versatility of the thiazolidine-dione scaffold in medicinal chemistry . Additionally, the synthesis of 1,2,4-dithiazolidine-3,5-diones, which are structurally related to 3-phenylthiazolidine-2,4-dione, has been achieved through reactions involving chlorocarbonylsulfenyl chloride and O-dimethylaminoethyl-N-alkyl or aryl thiocarbamates .
Molecular Structure Analysis
The molecular structure of thiazolidine-dione derivatives is crucial for their biological activity. X-ray crystallographic analysis has been employed to determine the structure of related compounds, such as potassium 1,2,4-dithiazolidine-3,5-dione, which provides insights into the structural comparison with the parent heterocycle . The crystal and molecular structures of other related compounds have also been elucidated, which helps in understanding the reaction mechanisms and designing new derivatives with improved properties .
Chemical Reactions Analysis
Thiazolidine-diones undergo various chemical reactions that are essential for their functionalization and application. For example, the reaction of 2-phenylindan-1,3-dione with aryl isocyanates leads to the formation of 3-aryl-3a-phenylindano[2,1-d]-oxazolidine-2,4-diones, showcasing the reactivity of the carbonyl group in the thiazolidine-dione ring . Moreover, the transformation of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives into 5-benzamido-1,2,4-triazolidine-3,5-dione derivatives demonstrates the versatility of thiazolidine-diones in ring transformation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine-diones are influenced by their molecular structure and substituents. These properties are critical for their solubility, stability, and overall reactivity. For instance, the synthesis of 1,2,4-dithiazolidine-3,5-diones as a masked isocyanate and sulfurization reagent indicates the importance of the thiazolidine-dione ring in various synthetic applications . The use of microwave-assisted rapid polycondensation reactions to synthesize novel polyureas with thiazolidine-dione derivatives further highlights the significance of their physical and chemical properties in material science .
科学研究应用
重排成手性α-酮酰胺:5-苯基噻唑烷-2,4-二酮可以在碱性介质中转化为苯基-α-酮酰胺。这种重排提供了合成手性化合物的潜力,对于药物和不对称催化剂的开发至关重要 (Munive et al., 2010)。
抗菌活性:一些3-苯基噻唑烷-2,4-二酮衍生物显示出显著的抗菌性能。从中合成的化合物表现出显著的抗菌和抗真菌活性,可能为新的抗生素和抗真菌剂开辟途径 (Prakash et al., 2010)。
喹诺醌的光谱测定:3-苯基噻唑烷-2,4-二酮在氨性介质中与喹诺醌反应,提供了一种检测和定量测定喹诺醌的方法。这种反应非常敏感和选择性强,适用于分析化学应用 (Zaki & Abdel-Rehiem, 1984)。
噁唑烷-2,4-二酮的合成:噁唑烷-2,4-二酮经常存在于生物重要化合物中,可以使用大气中的二氧化碳合成。这种方法提供了一种环保的途径来获取这些化合物 (Zhang et al., 2015)。
糖酮还原酶抑制剂用于糖尿病治疗:噻唑烷-2,4-二酮的衍生物,包括5-芳基噻唑烷-2,4-二酮,已被研究为有效的糖酮还原酶抑制剂。这些化合物对于开发治疗糖尿病并发症的药物具有重要意义 (Sohda et al., 1982)。
抗惊厥性能:3,5,5-三甲氧噁唑烷-2,4-二酮,一种相关化合物,已显示出对实验动物药物诱导和电击诱导惊厥具有强效的抗惊厥作用,与其他抗惊厥药物相比表现出色 (Everett & Richards, 1944)。
聚合物科学应用:该化合物已被用于通过微波辅助快速缩聚反应合成新型聚脲。这些聚合物在各种工业领域具有潜在应用 (Mallakpour & Rafiee, 2004)。
丝氨酸蛋白酶抑制剂:N-酰基和N-磺酰氧噁唑烷-2,4-二酮已被确认为丝氨酸蛋白酶的有效伪不可逆抑制剂。这一发现对于设计针对各种疾病的新药物具有重要意义 (Santana et al., 2012)。
安全和危害
未来方向
属性
IUPAC Name |
3-phenyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGPITKQSNYMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277902 | |
| Record name | 3-Phenyl-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylthiazolidine-2,4-dione | |
CAS RN |
1010-53-3 | |
| Record name | 2,3-thiazolidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyl-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PHENYL-2,4-THIAZOLIDINEDIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




